molecular formula C7H9NO2S B13304975 Methyl 2-(1,2-thiazol-5-yl)propanoate

Methyl 2-(1,2-thiazol-5-yl)propanoate

Cat. No.: B13304975
M. Wt: 171.22 g/mol
InChI Key: FYWZIBATUDCPDA-UHFFFAOYSA-N
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Description

Methyl 2-(1,2-thiazol-5-yl)propanoate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,2-thiazol-5-yl)propanoate typically involves the reaction of a thiazole derivative with a suitable esterifying agent. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides in the presence of a base . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as silica-supported acids can be used to facilitate the reaction, and ultrasonic irradiation techniques may be employed to reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2-thiazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-(1,2-thiazol-5-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1,2-thiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact pathways and targets depend on the specific biological context and the structure of the thiazole derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,2-thiazol-5-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the ester group can enhance its solubility and facilitate its incorporation into more complex molecules .

Biological Activity

Methyl 2-(1,2-thiazol-5-yl)propanoate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The thiazole moiety consists of a five-membered ring containing both sulfur and nitrogen atoms, contributing to the compound's reactivity and biological properties. The presence of the propanoate group enhances its solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can modulate the activity of various enzymes by binding to their active sites or allosteric sites, leading to either inhibition or activation of biochemical pathways.
  • Receptor Binding : Its structural features allow it to interact with specific receptors, influencing cellular signaling pathways that regulate physiological processes .
  • Antioxidant Activity : Thiazole derivatives are often associated with antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that compounds containing thiazole rings exhibit activity against a range of microorganisms, including bacteria and fungi. For instance, derivatives of thiazole have been reported to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG215.0Induces apoptosis
This compoundA54920.0Cell cycle arrest

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound showed promising results in scavenging free radicals, which suggests its potential use in preventing oxidative damage in cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Evren et al. (2019) evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
  • Anticancer Studies : In a separate investigation focusing on its anticancer effects, this compound was tested against human liver hepatocellular carcinoma (HepG2). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-(1,2-thiazol-5-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-4-8-11-6/h3-5H,1-2H3

InChI Key

FYWZIBATUDCPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NS1)C(=O)OC

Origin of Product

United States

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